molecular formula C12H10N2 B083962 trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene CAS No. 14802-41-6

trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene

Cat. No.: B083962
CAS No.: 14802-41-6
M. Wt: 182.22 g/mol
InChI Key: RETWYDZOYDJBIX-SNAWJCMRSA-N
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Description

Trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene is an organic compound that belongs to the class of heterocyclic compounds It features two pyridine rings connected by an ethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene typically involves the coupling of pyridine derivatives. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of 2-bromopyridine and 4-bromopyridine with ethylene. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Heck reaction or similar coupling reactions. The process would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction can lead to the formation of dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce dihydropyridine derivatives.

Scientific Research Applications

Trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di(pyridin-2-yl)ethylene: Similar structure but with both pyridine rings in the 2-position.

    1,2-Di(pyridin-4-yl)ethylene: Similar structure but with both pyridine rings in the 4-position.

    1,2-Di(pyridin-3-yl)ethylene: Similar structure but with both pyridine rings in the 3-position.

Uniqueness

Trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene is unique due to the specific positioning of the pyridine rings, which can influence its chemical reactivity and coordination properties. This unique structure may result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

2-[(E)-2-pyridin-4-ylethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-10H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETWYDZOYDJBIX-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278862
Record name 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14802-41-6, 33070-08-5
Record name 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14802-41-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-2,4'-Vinylenedipyridine
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Record name MLS000736687
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Record name 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine
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Record name trans-2,4'-vinylenedipyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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